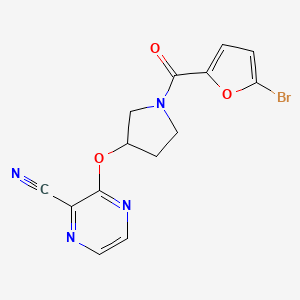![molecular formula C17H18Cl3N3O2S B2438861 2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1189913-26-5](/img/structure/B2438861.png)
2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties like reactivity, acidity or basicity, and redox potential are also analyzed .Scientific Research Applications
Synthesis and Molecular Modification
- Synthesis of Related Compounds : Studies have focused on synthesizing various derivatives and analogues of tetrahydrothieno[2,3-c]pyridine compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) synthesized derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, creating potential synthons for related polyheterocyclic systems Bakhite, Al‐Sehemi, & Yamada, 2005.
Antimycobacterial Activity
- Development for Antimycobacterial Use : Nallangi et al. (2014) developed 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamides as antimycobacterial agents. One compound, in particular, demonstrated higher potency than standard antimycobacterial drugs Nallangi et al., 2014.
Antibacterial Properties
- Antibacterial Synthesis and Characterization : Doshi et al. (2015) synthesized analogues of 6-tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, which showed inhibitory activity against certain bacterial strains Doshi et al., 2015.
Cytotoxicity and Antiproliferative Activity
- Cytotoxicity Studies : Hung et al. (2014) investigated the antiproliferative activity of thieno[2,3-b]pyridine derivatives, with some compounds exhibiting notable cytotoxicity against specific cancer cell lines Hung et al., 2014.
Synthesis of Related Heterocycles
- Heterocyclic Compound Synthesis : Paniagua et al. (2010) and El-Kashef et al. (2010) contributed to the synthesis of new pyridinethiones and pyridothienopyrimidine derivatives, showcasing the chemical versatility of these compounds Paniagua et al., 2010; El-Kashef et al., 2010.
Pharmacological Research
- Antimicrobial Activity Research : Several studies have synthesized new compounds based on the tetrahydrothieno[2,3-c]pyridine structure to explore their antimicrobial potential. These studies highlight the compound's potential in developing new antimicrobial agents Abu-Melha, 2014; Gein et al., 2015.
Mechanism of Action
Target of Action
Similar compounds have been tested for their antibacterial activity against bacillus subtilis, staphylococcus aureus, and escherichia coli .
Mode of Action
It’s known that the presence of a carboxamide moiety in similar indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
It’s suggested that the antibacterial activity of similar compounds depends to a large extent on the electronic structure of the molecules .
Result of Action
Similar compounds have been found to inhibit the growth of staphylococcus aureus and escherichia coli .
Safety and Hazards
properties
IUPAC Name |
2-[(3,5-dichlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S.ClH/c1-2-22-4-3-12-13(8-22)25-17(14(12)15(20)23)21-16(24)9-5-10(18)7-11(19)6-9;/h5-7H,2-4,8H2,1H3,(H2,20,23)(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIRWZJIWSGBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)




![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)
